

Physical and chemical properties of 5-(2-chlorophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(2-chlorophenyl)-1H-pyrazol-3-amine

Cat. No.: B159961

[Get Quote](#)

An In-Depth Technical Guide to **5-(2-chlorophenyl)-1H-pyrazol-3-amine** for Researchers and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.^{[1][2]} Its unique five-membered heterocyclic structure imparts metabolic stability and versatile binding capabilities, making it a focal point in the design of novel therapeutic agents.^{[2][3]} Compounds incorporating this moiety have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.^{[3][4][5]}

This guide focuses on **5-(2-chlorophenyl)-1H-pyrazol-3-amine**, a specific derivative that serves as a crucial building block in the synthesis of more complex bioactive molecules.^[6] Its strategic combination of a reactive aminopyrazole core with a sterically influential chlorophenyl group makes it a compound of significant interest for professionals in drug discovery and agrochemical development.^[6] This document provides a comprehensive analysis of its physical and chemical properties, characterization protocols, and handling considerations, designed to equip researchers with the foundational knowledge required for its effective utilization.

Molecular Identity and Structural Characteristics

Accurate identification is the first step in any rigorous scientific investigation. The fundamental identifiers and structural properties of **5-(2-chlorophenyl)-1H-pyrazol-3-amine** are summarized below.

Core Identifiers

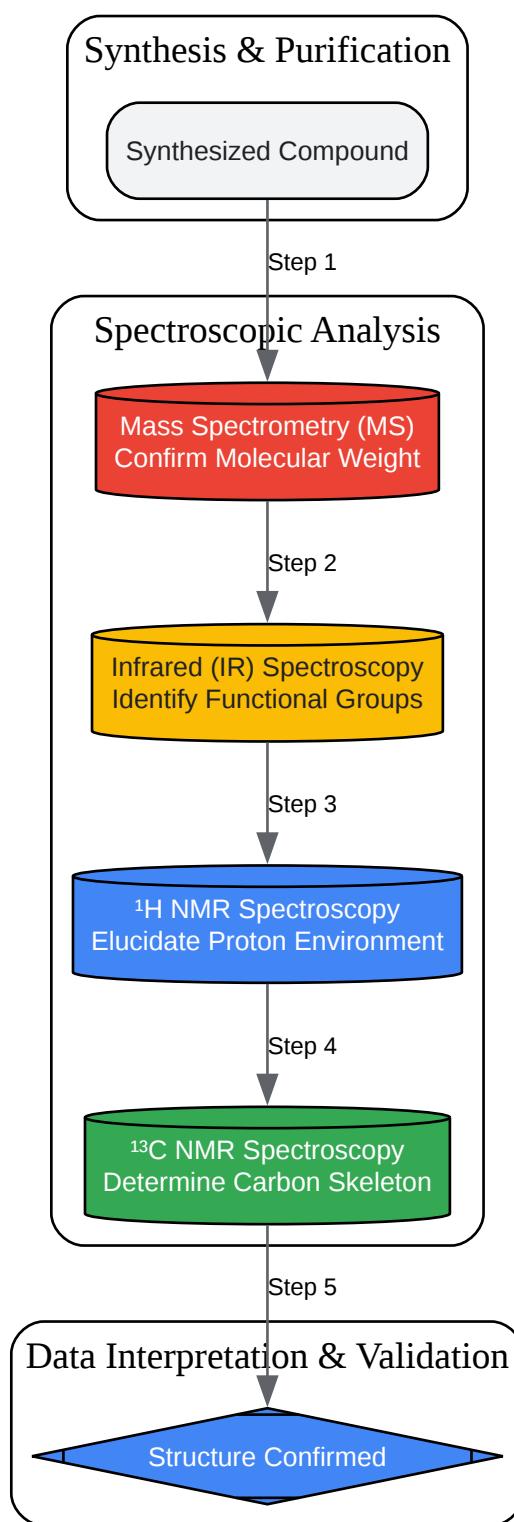
Property	Value	Source(s)
CAS Number	126520-01-2	[6] [7] [8]
Molecular Formula	C ₉ H ₈ CIN ₃	[6] [7] [8]
Molecular Weight	193.64 g/mol	[6] [7]
IUPAC Name	5-(2-chlorophenyl)-1H-pyrazol-3-amine	[7]
InChI	InChI=1S/C9H8CIN3/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13)	[7]
InChI Key	CCHHJUFHNSRPLTUHFFFAOYSA-N	[7]
Synonyms	3-Amino-5-(2-chlorophenyl)-1H-pyrazole, 3-(2-chlorophenyl)-1H-pyrazol-5-amine	[6] [7]

Structural Elucidation and Tautomerism

The structure of **5-(2-chlorophenyl)-1H-pyrazol-3-amine** features a pyrazole ring substituted with an amine group at position 3 and a 2-chlorophenyl group at position 5.

A critical feature of 3(5)-aminopyrazoles is prototropic tautomerism. The amine-substituted pyrazole can exist in two primary tautomeric forms: 3-aminopyrazole and 5-aminopyrazole, which can interconvert through an intramolecular 1,2-hydrogen shift.[\[9\]](#) Theoretical calculations and experimental data for the parent aminopyrazole suggest that the 3-amino tautomer is generally more stable.[\[9\]](#) This equilibrium is a crucial consideration in its reactivity and

biological interactions, as the position of the proton influences the molecule's hydrogen bonding capacity and electronic distribution.


Physicochemical Properties

The physical state and solubility of a compound dictate its handling, formulation, and bioavailability.

Property	Value	Source(s)
Appearance	Pale yellow amorphous powder	[6]
Melting Point	71-78 °C	[6]
Solubility	Data not widely available; expected to be soluble in organic solvents like methanol, ethanol, and DMSO.	
pKa	Data for this specific compound is not readily available. The pyrazole ring contains both a weakly acidic N-H proton and a basic pyridinic nitrogen. Substituents significantly modulate these properties.[10]	

Spectroscopic Characterization: A Validating Workflow

Structural confirmation is paramount. The following sections detail the expected spectroscopic data for **5-(2-chlorophenyl)-1H-pyrazol-3-amine** and provide a logical workflow for its characterization.

[Click to download full resolution via product page](#)

Caption: A typical workflow for the structural validation of a synthesized compound.

Mass Spectrometry (MS)

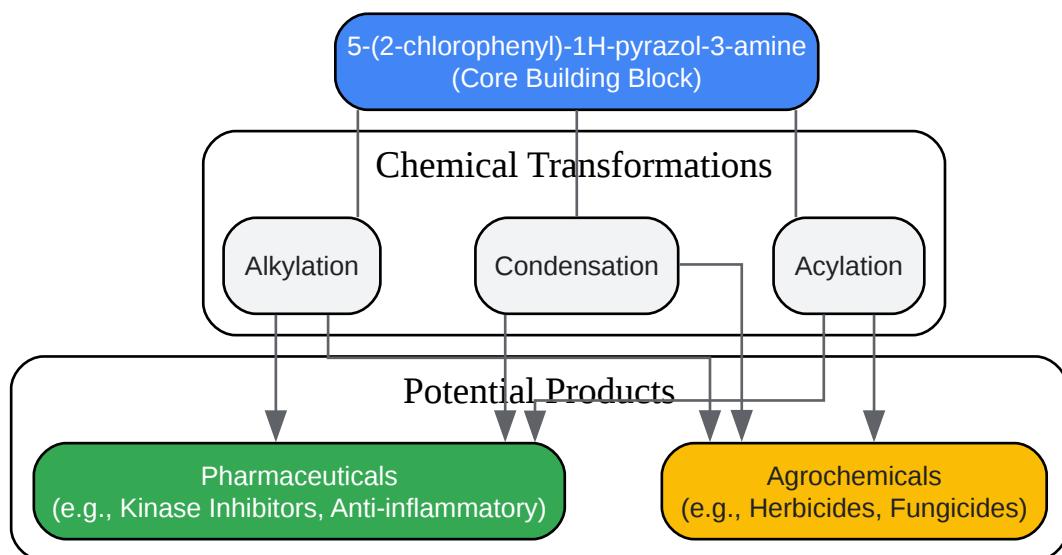
- Purpose: To confirm the molecular weight and elemental composition.
- Expected Data: In an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum, the molecular ion peak (M^+) should be observed at m/z 193.6. A characteristic isotopic pattern for one chlorine atom ($M+2$ peak at ~33% the intensity of the M^+ peak) would provide definitive evidence of its presence.
- Fragmentation: Common fragmentation pathways for pyrazoles can involve cleavage of the ring or loss of substituents. For tetrazoles, a related nitrogen heterocycle, fragmentation often involves the loss of N_2 or HN_3 molecules, suggesting that cleavage of the diazole ring is a plausible pathway.[11]

Infrared (IR) Spectroscopy

- Purpose: To identify the key functional groups present in the molecule.
- Expected Absorptions:
 - N-H Stretching: Primary amines typically show two bands (asymmetric and symmetric stretching) in the 3300 - 3500 cm^{-1} region.[12] The pyrazole N-H stretch will also appear in this region, potentially overlapping.
 - C-H Stretching: Aromatic C-H stretches are expected just above 3000 cm^{-1} .
 - N-H Bending: A characteristic scissoring vibration for the primary amine (NH_2) should appear between 1550 - 1650 cm^{-1} .[12]
 - C=C and C=N Stretching: Aromatic and pyrazole ring stretching vibrations will occur in the 1400 - 1600 cm^{-1} region.
 - C-N Stretching: Aliphatic and aromatic C-N stretches are typically found between 1000 - 1350 cm^{-1} .[12]
 - C-Cl Stretching: A moderate to strong absorption is expected in the 700 - 800 cm^{-1} range.

1H NMR Spectroscopy

- Purpose: To determine the number and environment of protons in the molecule.
- Expected Signals (in CDCl_3 or DMSO-d_6):
 - Aromatic Protons (4H): The four protons on the 2-chlorophenyl ring will appear in the aromatic region (~7.0-7.8 ppm). Due to the chlorine substituent and their proximity to each other, they will likely present as a complex multiplet.
 - Amine Protons (NH_2 , 2H): A broad singlet is expected, typically between 3.5-5.0 ppm. This peak's position is concentration-dependent, and it will disappear upon D_2O exchange, a key diagnostic test.[\[12\]](#)
 - Pyrazole C-H Proton (1H): A singlet corresponding to the proton at the C4 position of the pyrazole ring is expected, likely between 5.5-6.5 ppm.
 - Pyrazole N-H Proton (1H): A broad singlet, typically downfield (>10 ppm), which will also exchange with D_2O .


^{13}C NMR Spectroscopy

- Purpose: To identify all unique carbon environments in the molecular skeleton.
- Expected Signals:
 - Aromatic Carbons (6C): Six distinct signals are expected in the ~120-140 ppm range for the chlorophenyl ring. The carbon bearing the chlorine atom (C-Cl) will be shifted, as will the carbon attached to the pyrazole ring (C-C).
 - Pyrazole Carbons (3C): Three signals for the pyrazole ring carbons are expected. The carbon bearing the amine group (C- NH_2) and the carbon attached to the phenyl ring will be significantly downfield compared to the C-H carbon.[\[13\]](#)

Chemical Properties and Synthetic Utility

5-(2-chlorophenyl)-1H-pyrazol-3-amine is a versatile intermediate, primarily due to the reactivity of its amine group and the pyrazole ring itself.[\[6\]](#)

- Nucleophilic Amine Group: The primary amine at the C3 position is a potent nucleophile, making it an ideal starting point for constructing more complex molecules through reactions like acylation, alkylation, and condensation to form larger heterocyclic systems.[14]
- Pyrazole Ring Chemistry: The nitrogen atoms in the pyrazole ring can be alkylated or acylated, allowing for further molecular diversification.
- Role as a Synthon: It serves as a key building block (synthon) for creating libraries of compounds for high-throughput screening in drug discovery and agrochemical research.[6]

[Click to download full resolution via product page](#)

Caption: Role as a versatile synthetic intermediate.

Experimental Protocol: Synthesis

The synthesis of 3-amino-5-aryl-pyrazoles is commonly achieved through the condensation of an appropriately substituted β -ketonitrile with hydrazine.

General Procedure for the Synthesis of 5-(Aryl)-1H-pyrazol-3-amine Derivatives

Causality: This reaction proceeds via a nucleophilic attack of hydrazine on the ketone carbonyl, followed by an attack on the nitrile, leading to cyclization and the formation of the stable

aromatic pyrazole ring. Acetic acid serves as a catalyst.

- Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve the starting β -ketonitrile (e.g., 3-(2-chlorophenyl)-3-oxopropanenitrile) (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.
- Addition of Hydrazine: Add hydrazine hydrate ($\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$) (1.1-1.5 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.
- Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Work-up: After completion, cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure.
- Isolation: Add ice-cold water to the residue to precipitate the crude product.
- Purification: Collect the solid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure **5-(2-chlorophenyl)-1H-pyrazol-3-amine**.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for this exact compound is not universally available, data from structurally similar chlorophenyl and pyrazole derivatives provides a strong basis for safe handling protocols.[\[15\]](#)[\[16\]](#)[\[17\]](#)

Hazard Identification and Precautions

Hazard Class	GHS Statements (Anticipated)	Precautionary Measures
Acute Toxicity	H302: Harmful if swallowed	Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.[18]
Skin Irritation	H315: Causes skin irritation	Wear protective gloves and clothing. Avoid contact with skin.[15][18]
Eye Irritation	H319: Causes serious eye irritation	Wear safety goggles with side-shields.[15][18]
Respiratory Irritation	H335: May cause respiratory irritation	Handle in a well-ventilated area or under a chemical fume hood. Avoid breathing dust.[15][18]

Recommended Laboratory Practices

- Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[15]
- Handling: Avoid formation of dust and aerosols. Use non-sparking tools.[15]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[17]
- First Aid:
 - Skin Contact: Immediately wash with soap and plenty of water.[15]
 - Eye Contact: Rinse cautiously with water for several minutes.[15]
 - Inhalation: Move person into fresh air.[15]
 - Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[16]

- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains.[\[19\]](#)

Conclusion

5-(2-chlorophenyl)-1H-pyrazol-3-amine is a compound of considerable strategic value in modern chemical research. Its well-defined structure, characterized by a reactive amine and a stable pyrazole core, makes it an exemplary scaffold for the development of novel pharmaceuticals and agrochemicals. This guide has provided a detailed overview of its physical, chemical, and spectroscopic properties, alongside practical protocols for its synthesis, characterization, and safe handling. By understanding these core attributes, researchers and drug development professionals can fully leverage the synthetic potential of this important molecular building block.

References

- Title: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry Source: Future Medicinal Chemistry URL:[\[Link\]](#)
- Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: PubMed Central URL:[\[Link\]](#)
- Title: (PDF)
- Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: PubMed Central URL:[\[Link\]](#)
- Title: Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evalu
- Title: **5-(2-Chlorophenyl)-1H-pyrazol-3-amine** | C9H8CIN3 Source: BuyersGuideChem URL:[\[Link\]](#)
- Title: MSDS of 3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole Source: Capot Chemical URL:[\[Link\]](#)
- Title: 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | C10H10CIN3 | CID 1810630 Source: PubChem URL:[\[Link\]](#)
- Title: 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine Source: CAS Common Chemistry URL:[\[Link\]](#)
- Title: [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles Source: Not specified. URL:[\[Link\]](#)
- Title: Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents Source: National Institutes of Health (NIH) URL:[\[Link\]](#)
- Title: Structure and IR Spectra of 3(5)

- Title: 24.10: Spectroscopy of Amines Source: Chemistry LibreTexts URL:[Link]
- Title: 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- Source: NIST WebBook URL:[Link]
- Title: 1H-pyrazol-5-ol, 3-(2-chlorophenyl)-1-(2-methoxyphenyl)- Source: Spectral Database for Organic Compounds (SDDBS) URL:[Link]
- Title: 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- Source: NIST WebBook URL:[Link]
- Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: MDPI URL:[Link]
- Title: Pyrazol-3-ylamine | C3H5N3 | CID 74561 Source: PubChem URL:[Link]
- Title: Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)
- Title: Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline Source: PubMed URL:[Link]
- Title: Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry Source: Life Science Journal URL:[Link]
- Title: The infrared spectra of secondary amines and their salts Source: ResearchG
- Title: Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines Source: PubMed URL:[Link]
- Title: 3-(2-chlorophenyl)-1h-pyrazol-5-amine suppliers USA Source: suppliers-usa.com URL:[Link]
- Title: pKa Data Compiled by R. Williams Source: Not specified. URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. 2-bromo-1-(4-methoxyphenyl)ethanone | CymitQuimica [cymitquimica.com]

- 8. 5-(2-Chlorophenyl)-1H-pyrazol-3-amine | C9H8CIN3 - BuyersGuideChem
[buyersguidechem.com]
- 9. mdpi.com [mdpi.com]
- 10. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]
- 11. lifesciencesite.com [lifesciencesite.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 14. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemicalbook.com [chemicalbook.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. combi-blocks.com [combi-blocks.com]
- 18. 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | C10H10CIN3 | CID 1810630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. capotchem.com [capotchem.com]
- To cite this document: BenchChem. [Physical and chemical properties of 5-(2-chlorophenyl)-1H-pyrazol-3-amine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b159961#physical-and-chemical-properties-of-5-2-chlorophenyl-1h-pyrazol-3-amine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com